

N-Propylsulfamide Sodium Salt: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N*-propylsulfamide

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Abstract

N-propylsulfamide sodium salt (CAS No. 1642873-03-7) is a key organic intermediate primarily recognized for its role in the synthesis of Macitentan, a potent dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.[1] This technical guide provides an in-depth overview of the structure, properties, and synthesis of **N-propylsulfamide** sodium salt. It includes a compilation of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its application in pharmaceutical manufacturing. Furthermore, this guide illustrates the synthetic workflow and the mechanism of action of its principal downstream product, Macitentan, through detailed diagrams.

Chemical Structure and Identification

N-propylsulfamide sodium salt is the sodium salt of **N-propylsulfamide**. The structure consists of a propylamino group attached to a sulfamide group, with the acidic proton of the sulfamide nitrogen replaced by a sodium ion.

Chemical Structure:

Synonyms:

- Sulfamide, N-propyl-, sodium salt (1:1)[2][3]
- Sodium propyl(sulfamoyl)azanide[2][3]
- N-Propylsulfuric diamide-sodium[3][4]
- Macitentan Intermediate 2[3]

Physicochemical and Spectroscopic Data

The properties of **N-propylsulfamide** sodium salt are summarized in the tables below. The sodium salt form offers enhanced solubility in aqueous and polar protic solvents compared to its parent compound, **N-propylsulfamide**.^[1]

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	1642873-03-7	[1][2]
Molecular Formula	C ₃ H ₉ N ₂ NaO ₂ S	[1][2]
Molecular Weight	160.17 g/mol	[1]
Appearance	White to off-white crystalline powder	[2][4]
Melting Point	>250°C (decomposition)	[2]
Solubility	Freely soluble in water and DMSO; slightly soluble in ethanol	[2]
Purity (by HPLC)	≥99.0%	[2]

Table 2: Predicted Spectroscopic Data

Spectroscopic Data	Predicted Values	Reference
^1H NMR (DMSO- d_6)	~ 0.9 ppm (triplet, CH_3); ~ 1.5 ppm (sextet, CH_2); ~ 2.8 ppm (quartet, CH_2)	[1]
^{13}C NMR (DMSO- d_6)	~ 11 ppm (CH_3); ~ 23 ppm (CH_2); ~ 45 ppm (CH_2)	[1]
FT-IR (cm^{-1})	3400-3200 (N-H stretch); 2960-2850 (C-H stretch); 1350-1300 (S=O asymmetric stretch); 1160-1140 (S=O symmetric stretch)	[1]

Synthesis and Purification

The synthesis of **N-propylsulfamide** sodium salt is a two-step process involving the preparation of the **N-propylsulfamide** precursor followed by its conversion to the sodium salt.

Synthesis of N-propylsulfamide

A common method for the synthesis of **N-propylsulfamide** involves the reaction of n-propylamine with a sulfamoylating agent. One documented route utilizes chlorosulfonyl isocyanate and a benzyl protecting group strategy.[1]

Experimental Protocol: Synthesis of N-propylsulfamide

- **Step 1: Formation of Benzyl N-(chlorosulfonyl)carbamate:** To a solution of benzyl alcohol in a suitable aprotic solvent (e.g., dichloromethane) cooled to -35°C , slowly add chlorosulfonyl isocyanate. Maintain the temperature below -30°C during the addition.
- **Step 2: Reaction with n-Propylamine:** In a separate flask, prepare a solution of n-propylamine and a non-nucleophilic base (e.g., triethylamine) in dichloromethane. Cool this solution to -50°C . Slowly add the n-propylamine solution to the reaction mixture from Step 1, maintaining the temperature below -45°C . After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

- Step 3: Work-up and Deprotection: Wash the reaction mixture sequentially with water and dilute acid. The organic layer is then subjected to catalytic hydrogenation (e.g., using 10% Pd/C) in a suitable solvent like tetrahydrofuran to remove the benzyl protecting group.
- Step 4: Isolation: After the hydrogenation is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield crude **N-propylsulfamide**. The product can be further purified by recrystallization.

Formation of N-propylsulfamide Sodium Salt

The final step is the deprotonation of **N-propylsulfamide** with a sodium base to form the sodium salt.

Experimental Protocol: Synthesis of **N-propylsulfamide** Sodium Salt

- Step 1: Dissolution: Dissolve the purified **N-propylsulfamide** in a suitable solvent, such as an ethanol-water mixture.
- Step 2: Neutralization: To this solution, add a stoichiometric amount of sodium hydroxide solution dropwise while monitoring the pH. The target pH should be around 8.0.[1]
- Step 3: Isolation and Purification: The resulting sodium salt can be isolated by evaporation of the solvent followed by crystallization from a suitable solvent like ethanol.[1] The final product should be dried under vacuum.

Analytical Methods

The purity and identity of **N-propylsulfamide** sodium salt are typically confirmed using a combination of chromatographic and spectroscopic techniques.

- High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound, with typical specifications being $\geq 99.0\%$.[2]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the chemical structure of the compound.[1]
- Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the characteristic functional groups present in the molecule.[1]

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition and molecular weight.[1]

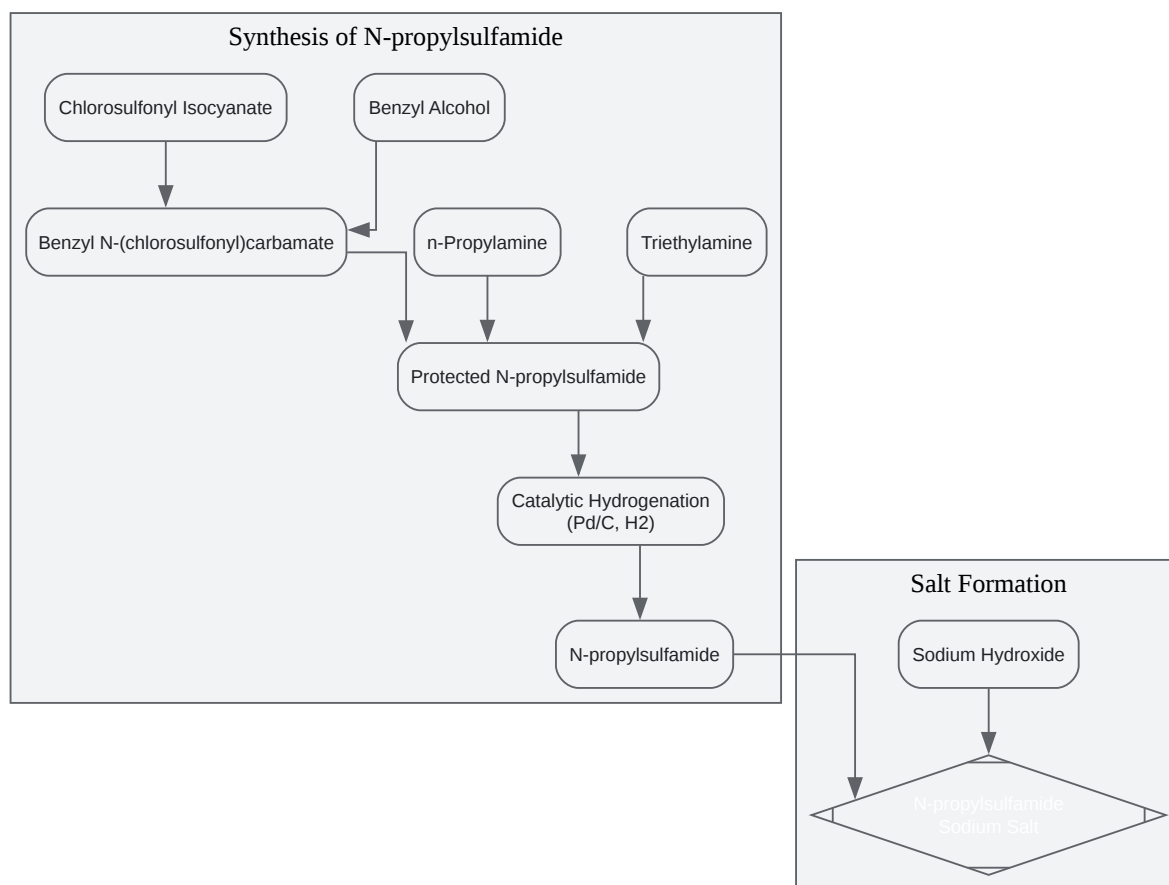
Applications in Drug Development

The primary application of **N-propylsulfamide** sodium salt is as a crucial intermediate in the synthesis of Macitentan.[1] Macitentan is a dual endothelin receptor antagonist that blocks the binding of endothelin-1 (ET-1) to both ETA and ETB receptors, leading to vasodilation. It is used for the treatment of pulmonary arterial hypertension.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of **N-propylsulfamide** sodium salt.

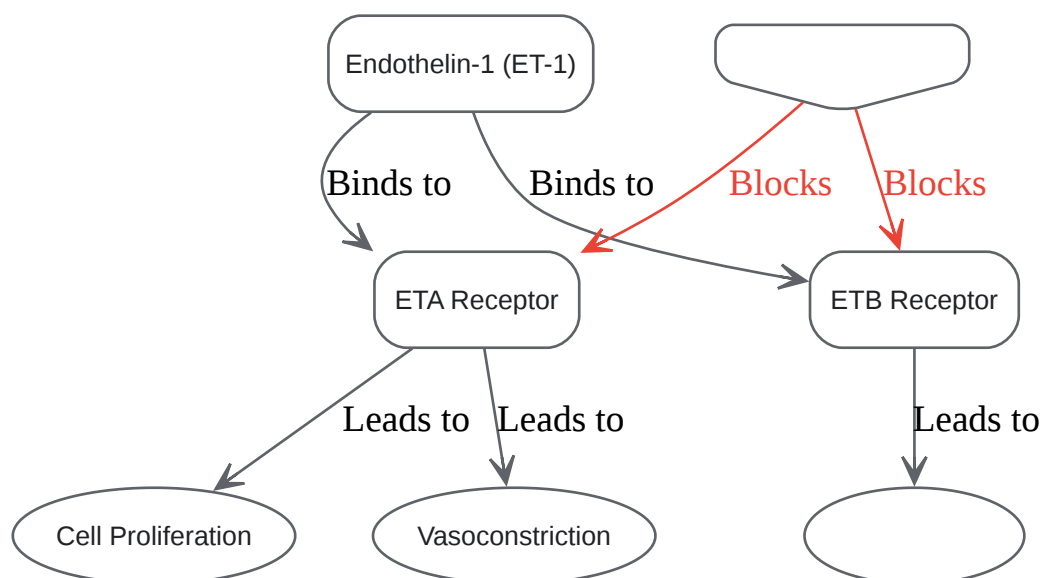


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Caption: Synthetic workflow for **N-propylsulfamide** sodium salt.

Mechanism of Action of Macitentan

N-propylsulfamide sodium salt is a precursor to Macitentan. The following diagram illustrates the signaling pathway inhibited by Macitentan.



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Caption: Mechanism of action of Macitentan.

Safety and Handling

N-propylsulfamide sodium salt is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

N-propylsulfamide sodium salt is a vital intermediate in modern pharmaceutical synthesis, particularly for the production of Macitentan. Its synthesis is a well-defined process, and its physicochemical properties make it suitable for use in various reaction conditions. This guide provides a comprehensive overview for researchers and professionals involved in the synthesis and application of this important compound.

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